Crystallographically Regular Octahedral Geometry: Hexaaquacopper(II) Bromate as a Rare Jahn-Teller Exception
Single-crystal X-ray diffraction at 296 K reveals that all six Cu–O bond distances in [Cu(H₂O)₆](BrO₃)₂ are equivalent at 2.079(4) Å, with nominal 90° angles measuring 89.95(15)° and 90.05(15)°—a virtually regular octahedron . This places the compound as only the sixth strict crystallographic example of a Cu(II) static structure inconsistent with the Jahn-Teller theorem, in stark contrast to the vast majority of hexaaquacopper(II) salts that display either '(2+2+2)' or tetragonally elongated '(4+2)' coordination ,. For direct comparison, ammonium hexaaquacopper(II) sulfate (Tutton's salt) exhibits orthorhombically distorted tetragonal elongation with Cu–O distances of 1.975(1), 2.007(1), and 2.281(1) Å , representing a 13.4% axial elongation. Hexaaquacopper(II) dinitrate shows a narrower but still distinct Cu–O spread of 2.014(2)–2.084(2) Å .
| Evidence Dimension | Cu–O bond-length equivalence (all six bonds) indicating regular vs. Jahn-Teller-distorted octahedral geometry |
|---|---|
| Target Compound Data | Cu–O = 2.079(4) Å (all six bonds equivalent); O–Cu–O angles = 89.95(15)° / 90.05(15)° |
| Comparator Or Baseline | (a) (NH₄)₂[Cu(H₂O)₆](SO₄)₂: Cu–O = 1.975(1), 2.007(1), 2.281(1) Å; (b) [Cu(H₂O)₆](NO₃)₂: Cu–O = 2.014(2)–2.084(2) Å; (c) [Cu(OH₂)₆]SiF₆: Cu–Oeq ≈ 1.95(1) Å, Cu–Oax ≈ 2.27(3) Å (EXAFS) |
| Quantified Difference | Bromate: zero static bond-length inequivalence; Tutton's salt: 15.5% axial elongation; Nitrate: 3.5% spread; Hexafluorosilicate: 16.4% axial elongation |
| Conditions | Single-crystal X-ray diffraction, Mo Kα radiation, T = 296 K, R = 0.038 for 336 unique reflections ; Tutton's salt data at T ≈ 15 K and 296 K ; EXAFS in solid state at ambient temperature |
Why This Matters
For research groups studying Jahn-Teller dynamics, this compound uniquely provides a crystallographically regular Cu(II) octahedron in the solid state—enabling direct comparison with the distorted ground states of other hexaaqua salts—and is the only bromate-based member of this rare subclass, making it irreplaceable for systematic anion-effect studies.
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